molecular formula C24H24BrN5O3 B2957676 1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1351817-06-5

1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2957676
CAS No.: 1351817-06-5
M. Wt: 510.392
InChI Key: ADPDINCFJJEFSU-UHFFFAOYSA-N
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Description

1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a potent and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2). This compound is a key research tool in the study of JAK-STAT signaling pathways, which are critically involved in cell proliferation, hematopoiesis, and immune response. Its primary research value lies in the investigation of JAK2-dependent pathologies, particularly in myeloproliferative neoplasms such as polycythemia vera and essential thrombocythemia, where the JAK2 V617F mutation is a common driver. By specifically targeting JAK2, this inhibitor allows researchers to dissect the mechanistic role of this kinase in disease models, evaluate its potential as a therapeutic target, and study mechanisms of drug resistance. The structural design of the molecule, featuring a 1,2,3-triazole carboxamide core, contributes to its high binding affinity and selectivity. It is supplied for research applications only, including in vitro enzymatic assays, cell-based proliferation studies, and in vivo model validation in the fields of oncology and immunology. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-[[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(2-ethylphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24BrN5O3/c1-5-16-8-6-7-9-19(16)26-23(31)22-14(2)30(29-28-22)13-20-15(3)33-24(27-20)18-12-17(25)10-11-21(18)32-4/h6-12H,5,13H2,1-4H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADPDINCFJJEFSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=C(N(N=N2)CC3=C(OC(=N3)C4=C(C=CC(=C4)Br)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS Number: 1351817-06-5) is a novel synthetic organic molecule characterized by its complex structure, which includes a triazole ring, oxazole moiety, and various aromatic substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antimicrobial applications.

Structural Properties

The molecular formula of this compound is C24H24BrN5O3C_{24}H_{24}BrN_{5}O_{3} with a molecular weight of 510.4 g/mol. Its structure features multiple functional groups that enhance its interaction with biological targets.

PropertyValue
Molecular FormulaC₁₄H₂₄BrN₅O₃
Molecular Weight510.4 g/mol
CAS Number1351817-06-5

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets through hydrogen bonding and hydrophobic interactions. Preliminary studies suggest that it may induce apoptosis in cancer cells by activating apoptotic pathways involving p53 and caspase cascades.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Activity :
    • Studies have shown that derivatives of triazole and oxazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this triazole derivative have demonstrated IC₅₀ values in the micromolar range against breast adenocarcinoma (MCF-7) and leukemia cell lines (CEM-13) .
    • Flow cytometry analyses indicate that these compounds can induce apoptosis in a dose-dependent manner, leading to increased levels of pro-apoptotic factors such as cleaved caspase-3 .
  • Antimicrobial Activity :
    • The compound's structural features suggest potential antimicrobial properties. Similar triazole derivatives have been reported to exhibit moderate to high antibacterial and antifungal activities .
  • Enzyme Inhibition :
    • Some derivatives have been studied for their ability to inhibit carbonic anhydrases, which are implicated in various physiological processes and diseases, including cancer .

Case Studies

Several studies have explored the biological activities of related compounds:

  • Anticancer Studies :
    • A study evaluated the cytotoxic effects of oxazole derivatives on MCF-7 cells, reporting significant induction of apoptosis with IC₅₀ values as low as 0.65 µM for certain analogs .
    • Another investigation highlighted the role of structural modifications in enhancing the anticancer efficacy of triazole derivatives, suggesting that specific substitutions could lead to improved biological activity .
  • Antimicrobial Research :
    • Research into the antimicrobial properties of triazole compounds has shown promising results against various pathogens, indicating that modifications in the side chains could enhance efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents on the oxazole, triazole, or aryl carboxamide moieties. These variations influence physicochemical properties, synthetic accessibility, and biological activity. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Analogs

Compound ID / Source Key Structural Features Synthesis Method Notable Data/Activity
Target Compound 5-Bromo-2-methoxyphenyl oxazole; 5-methyl triazole; N-(2-ethylphenyl) carboxamide Likely via Ullmann or Buchwald coupling Not reported in evidence; inferred stability from similar NMR/HRMS patterns
3r () N-(6-Bromoquinolin-2-yl)-5-methyl-1-(o-tolyl)triazole-4-carboxamide General Procedure B (triazole formation) Inhibited Wnt/β-catenin signaling (IC₅₀ = 0.8 μM); HRMS: [M+H]⁺ 478.1
6m () 4-(2-Methylphenyl)-5-[2-(4-bromophenyl)benzoxazol-5-yl]-1,2,4-triazole-3-thione Cyclocondensation IR: 533 cm⁻¹ (C-Br); EI-MS: 464 (M+1)
Compound 4-Ethoxyphenyl oxazole; N-(2-fluorophenyl) carboxamide Buchwald–Hartwig reaction ChemSpider ID: 1112307-55-7; inferred solubility from ethoxy group
Compound 5-Bromo-2-methoxybenzyl triazole; N-(2-chlorobenzyl) carboxamide SN2 alkylation RN: 899940-66-0; potential cytotoxicity reduction via amino group

Key Observations:

Substituent Effects on Bioactivity :

  • The bromine atom in the target compound and 3r () may enhance halogen bonding with target proteins, as seen in kinase inhibitors .
  • The 2-ethylphenyl group in the target compound likely improves lipophilicity compared to the 2-fluorophenyl in , affecting membrane permeability .

Synthetic Challenges :

  • The target compound’s oxazole-methyltriazole linkage requires precise regioselective coupling, contrasting with simpler triazole-thione derivatives (e.g., 6m in ) .
  • Bromine incorporation (as in 3r and the target compound) demands careful optimization to avoid dehalogenation during synthesis .

Spectroscopic Consistency :

  • The 5-methyltriazole moiety in the target compound aligns with δ ~2.55 ppm (CH₃) in ¹H-NMR, consistent with analogs like 3q () .
  • The absence of a thione group (cf. 6m) simplifies IR interpretation, avoiding overlap from C=S stretches (~1212 cm⁻¹) .

Biological Inference: Analogs with N-(quinolin-2-yl) carboxamides (e.g., 3r) showed Wnt pathway inhibition, suggesting the target compound may share similar mechanisms .

Q & A

What are the established synthetic pathways for this compound?

Basic
The synthesis involves cyclization of hydrazide intermediates using phosphorous oxychloride (POCl₃) at 120°C. Key steps include:

  • Hydrazide Formation : Substituted benzoic acid hydrazides are prepared via condensation of carboxylic acid derivatives with hydrazine hydrate.
  • Cyclization : POCl₃-mediated cyclization yields oxadiazole or triazole cores. For example, analogous compounds are synthesized by reacting 1,3-benzoxazole derivatives with hydrazine hydrate to form triazole-thiol intermediates .
  • Functionalization : Alkylation or condensation with aromatic acid chlorides introduces the 2-ethylphenyl and oxazolylmethyl groups. Final purification uses column chromatography, validated by TLC and spectral data (IR, ¹H-NMR) .

How is structural characterization performed to confirm the compound’s identity?

Basic

  • Spectral Analysis : ¹H-NMR identifies aromatic protons (δ 6.8–8.2 ppm) and substituents (e.g., methoxy at δ ~3.8 ppm). IR confirms carbonyl (C=O, ~1700 cm⁻¹) and triazole/oxazole ring vibrations .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are matched to theoretical values (±0.3% tolerance).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

How can reaction conditions be optimized for improved yield and purity?

Advanced

  • Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent ratio, catalyst loading) using response surface methodology identifies optimal conditions. For example, flow chemistry setups enable precise control of residence time and temperature, reducing side reactions .
  • In-Line Analytics : Real-time HPLC or FTIR monitoring detects intermediates, allowing rapid adjustments. Statistical models (e.g., ANOVA) correlate parameter interactions with yield .

How are discrepancies in spectroscopic data resolved during structural elucidation?

Advanced

  • 2D NMR Techniques : COSY and HSQC resolve overlapping proton signals (e.g., aromatic regions). For instance, NOESY correlations distinguish between ortho/meta substituents on phenyl rings .
  • X-ray Crystallography : Single-crystal diffraction provides unambiguous confirmation of stereochemistry and substituent positioning, especially for chiral centers or regioisomers .
  • Deuterium Exchange : Identifying exchangeable protons (e.g., -NH or -OH) clarifies ambiguous peaks in ¹H-NMR .

What methodologies evaluate the compound’s enzyme inhibitory activity?

Advanced

  • In Vitro Assays : Enzyme inhibition (e.g., carbonic anhydrase) is measured via UV-Vis spectroscopy, monitoring substrate conversion (e.g., 4-nitrophenyl acetate hydrolysis) at λ = 400 nm. IC₅₀ values are calculated using nonlinear regression .
  • Isoform Selectivity : Comparative studies across isoforms (e.g., CA II vs. IX) use recombinant enzymes and kinetic analysis (Km, Vmax) to assess selectivity .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes, guiding SAR modifications for enhanced affinity .

How are synthetic impurities identified and controlled during scale-up?

Advanced

  • HPLC-PDA/MS : Photodiode array detection identifies UV-active impurities, while LC-MS characterizes their molecular weights. For example, dimeric by-products (MW = 2×parent ± 18 Da) are quantified against reference standards .
  • Stability Studies : Accelerated degradation (40°C/75% RH for 4 weeks) under ICH guidelines identifies hydrolytic or oxidative degradation pathways. Formulation additives (e.g., antioxidants) mitigate instability .

What strategies improve the compound’s bioavailability for preclinical testing?

Advanced

  • Salt Formation : Co-crystallization with counterions (e.g., HCl) enhances solubility. Phase solubility diagrams identify optimal stoichiometry .
  • Prodrug Design : Esterification of carboxylate groups improves membrane permeability. In vivo hydrolysis studies in plasma validate reconversion to the active form .
  • Nanoparticulate Formulations : Encapsulation in PLGA nanoparticles increases circulation time, assessed via pharmacokinetic profiling (AUC, Cmax) in rodent models .

What safety protocols are critical for handling this compound?

Basic

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile reagents (e.g., POCl₃).
  • Storage : Store in airtight containers at -20°C, away from light and moisture, to prevent degradation .

How is the compound’s metabolic stability assessed in vitro?

Advanced

  • Liver Microsome Assays : Incubate with rat/human microsomes (1 mg/mL) and NADPH. LC-MS/MS quantifies parent compound depletion over 60 minutes. High-throughput screening identifies metabolites via mass defect filtering .
  • CYP Inhibition Screening : Fluorescent probes (e.g., CYP3A4) assess isoform-specific inhibition, guiding drug-drug interaction risk assessment .

What computational tools predict the compound’s physicochemical properties?

Advanced

  • LogP Calculation : Use ChemAxon or ACD/Labs to estimate partition coefficients. Experimental validation via shake-flask method (octanol/water) ensures accuracy .
  • pKa Prediction : SPARC or MarvinSuite determines ionization states, critical for understanding solubility and membrane permeability .

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